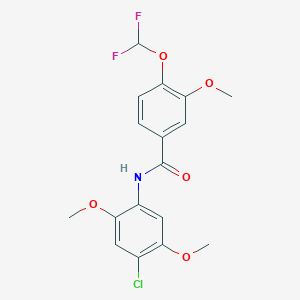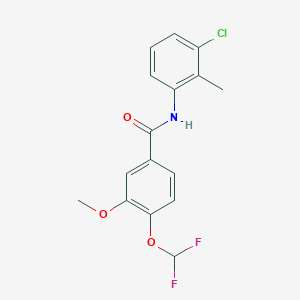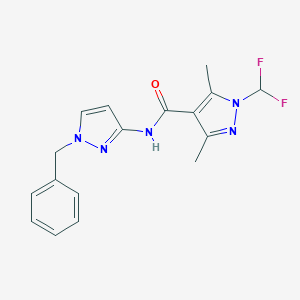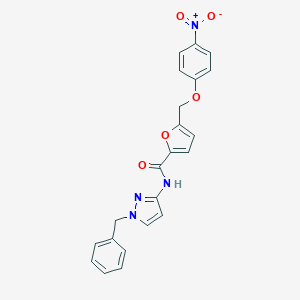![molecular formula C20H23NO4 B279847 4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B279847.png)
4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine, commonly known as EPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
EPM works by inhibiting the activation of microglia, which are immune cells in the brain that can cause inflammation and damage to neurons. By inhibiting microglial activation, EPM can protect neurons from damage and promote their survival. EPM has also been found to modulate the expression of various genes involved in inflammation and cell death, further contributing to its neuroprotective effects.
Biochemical and Physiological Effects:
EPM has been shown to have various biochemical and physiological effects in scientific research. It has been found to reduce the levels of inflammatory cytokines in the brain, such as TNF-alpha and IL-1beta. EPM has also been shown to increase the levels of antioxidants in the brain, such as glutathione and superoxide dismutase. Additionally, EPM has been found to improve cognitive function and reduce brain damage in animal models of ischemic stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using EPM in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, EPM has been found to have low toxicity and few side effects, making it a safe compound to use in scientific research. However, one limitation of using EPM is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on EPM. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. EPM has also been investigated for its potential use in the treatment of spinal cord injury and neuropathic pain. Additionally, further research is needed to fully understand the mechanism of action of EPM and its effects on various cellular pathways.
Méthodes De Synthèse
The synthesis of EPM involves the reaction of 4-ethoxyphenol with benzoyl chloride in the presence of a base to form 4-ethoxybenzoyl chloride. The resulting compound is then reacted with morpholine to produce EPM. The synthesis of EPM is a relatively simple process that can be performed in a laboratory setting.
Applications De Recherche Scientifique
EPM has been found to have potential therapeutic applications in various scientific research areas. It has been studied for its neuroprotective effects in the treatment of ischemic stroke and traumatic brain injury. EPM has also been investigated for its anti-inflammatory properties in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, EPM has been found to have anti-tumor effects in the treatment of cancer.
Propriétés
Formule moléculaire |
C20H23NO4 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
[4-[(4-ethoxyphenoxy)methyl]phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C20H23NO4/c1-2-24-18-7-9-19(10-8-18)25-15-16-3-5-17(6-4-16)20(22)21-11-13-23-14-12-21/h3-10H,2,11-15H2,1H3 |
Clé InChI |
SRVATEPENVALCX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3CCOCC3 |
SMILES canonique |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279765.png)
![3-[(4-ethoxyphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B279767.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B279770.png)
![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B279771.png)
![3-methyl-1-[2-(1H-pyrrol-1-yl)benzoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279772.png)

![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B279777.png)
![3-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B279780.png)



![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B279786.png)
